8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .Scientific Research Applications
Radioprotective Properties
A study by Shapiro, Tansy, and Elkin (1968) synthesized a related compound, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrating potential radioprotective properties against lethal doses of X-radiation in mice. Optimal protection was noted in mice treated with this compound prior to radiation exposure, indicating its possible application in radioprotection (Shapiro, Tansy, & Elkin, 1968).
Supramolecular Arrangements
Graus et al. (2010) explored the molecular and crystal structure of similar compounds, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlighting their role in supramolecular arrangements. This research underlines the importance of substituents on the cyclohexane ring in these structures and their potential in material science and crystallography (Graus et al., 2010).
Anticancer Activity
A 2017 study by Flefel et al. synthesized new derivatives of 1-thia-azaspiro[4.5]decane, evaluating their anticancer activity against various human carcinoma cell lines. Some compounds exhibited moderate to high inhibition activities, indicating their potential use in cancer therapy (Flefel et al., 2017).
Discovery and Synthesis for Drug Development
Jenkins et al. (2009) developed novel spiro scaffolds inspired by natural products for drug discovery. These scaffolds, including the 1,8-diazaspiro[4.5]decane system, were designed for ease of conversion to a lead generation library, emphasizing their significance in pharmaceutical research (Jenkins et al., 2009).
properties
IUPAC Name |
8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S.ClH/c1-2-4-12(5-3-1)15-9-6-13(7-10-15)14-8-11-16-13;/h12,14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDLXRQTLLTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3(CC2)NCCS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride | |
CAS RN |
1221791-74-7 | |
Record name | 1-Thia-4,8-diazaspiro[4.5]decane, 8-cyclohexyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.